6-(三氟甲基)-1H-苯并[d]咪唑-2-甲醛
描述
6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde is a chemical compound that belongs to the class of imidazoles . Imidazoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings . This compound has a trifluoromethyl group attached to it, which can significantly alter its properties .
科学研究应用
药物化学
咪唑及其衍生物,包括“6-(三氟甲基)-1H-苯并[d]咪唑-2-甲醛”,是药物化学中重要的通用杂环 . 它们表现出广泛的显著药理或生物活性,并被制药公司广泛研究和应用于药物发现 .
咪唑类药物分子的合成
基于甲苯磺酰甲基异氰化物 (TosMICs) 的范莱森反应是合成咪唑类药物分子的最合适策略之一 . 由于其优势,该方法得到越来越多的发展 .
治疗各种疾病
咪唑类杂环化合物在治疗多种疾病方面发挥着核心作用 . 全球范围内正在积极开发用于医药的新型衍生物 .
生物活性
咪唑杂合物因其广泛的药理学谱而闻名,这归因于其氮原子的化学特性 . 它们涵盖了广泛的重要活性,包括抗菌、抗真菌、抗结核、抗病毒、抗癌、抗氧化、抗糖尿病、抗炎和镇痛作用,以及抑制胆碱酯酶、碳酸酐酶和单胺氧化酶 (MAO) 酶 .
金属-有机骨架 (MOFs) 的构建
包括“6-(三氟甲基)-1H-苯并[d]咪唑-2-甲醛”在内的 N-杂环羧酸盐配体由于其配位优势而被用于金属-有机骨架 (MOFs) 的构建 . 这些 MOFs 结构稳定,用于质子传导研究 .
新型药物分子的开发
由于用于治疗微生物、炎症、癌症和神经退行性疾病的药物的疗效有限,因此对具有独特作用机制的新型药物分子的需求不断增加 . 咪唑杂合物正在开发以应对这些重大的健康挑战 .
未来方向
The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry . The research and development of imidazole- and benzimidazole-containing drugs is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde could potentially be a subject of future research in this field.
作用机制
Target of Action
Imidazole derivatives are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are known to interact with various receptors and enzymes in biological systems .
Mode of Action
The compound is known for its ability to act as a strong electrophile . This suggests that it may interact with its targets through electrophilic addition or substitution reactions.
Biochemical Pathways
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (16409 g/mol) and the presence of polar functional groups suggest that it may have favorable bioavailability .
Result of Action
Given its electrophilic nature, it may induce changes in the structure and function of its target molecules, potentially leading to alterations in cellular processes .
生化分析
Biochemical Properties
6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a strong electrophile, facilitating nucleophilic substitution reactions. This compound has been studied for its interactions with protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling and glucose metabolism . By inhibiting PTP1B, 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde can modulate insulin signaling pathways, making it a potential candidate for the treatment of type-2 diabetes.
Cellular Effects
The effects of 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division . This inhibition can lead to altered gene expression and disrupted cellular metabolism, ultimately affecting cell proliferation and survival.
Molecular Mechanism
At the molecular level, 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde exerts its effects through various binding interactions with biomolecules. It can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or activation. For example, its interaction with PTP1B involves the formation of a covalent bond with the active site cysteine residue, resulting in enzyme inhibition . Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to gradual degradation, affecting its efficacy in biochemical assays. Long-term studies in in vitro and in vivo settings have demonstrated that 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde can maintain its biological activity over extended periods, making it suitable for chronic treatment regimens.
Dosage Effects in Animal Models
The effects of 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde at different dosages have been studied in animal models to determine its therapeutic window and potential toxicity. Low to moderate doses of this compound have been shown to effectively modulate target enzymes and signaling pathways without causing significant adverse effects . High doses can lead to toxicity, manifesting as liver and kidney damage, as well as hematological abnormalities. These findings highlight the importance of dose optimization in preclinical studies to ensure safety and efficacy.
Metabolic Pathways
6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . The primary metabolic pathway involves the oxidation of the aldehyde group to form carboxylic acid derivatives, which are then conjugated with glucuronic acid or sulfate for excretion. These metabolic transformations can influence the compound’s bioavailability and pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by organic anion transporters and multidrug resistance proteins . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde can accumulate in the liver and kidneys, where it undergoes metabolic transformation and excretion.
Subcellular Localization
The subcellular localization of 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through post-translational modifications and targeting signals . For example, the presence of a trifluoromethyl group can enhance its lipophilicity, facilitating its accumulation in lipid-rich organelles like the mitochondria. This subcellular localization can influence the compound’s interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
6-(trifluoromethyl)-1H-benzimidazole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)14-8(4-15)13-6/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXLBYYHIYNURW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696297 | |
Record name | 6-(Trifluoromethyl)-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944903-91-7 | |
Record name | 6-(Trifluoromethyl)-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。